5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one
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Overview
Description
5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound that features a unique fusion of oxadiazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the nitration of fused 5,7-diamino pyrimidine derivatives under various nitric acid concentrations. For instance, concentrated nitric acid selectively yields N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations of nitric acid result in different nitrate salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including nitration, reduction, and cyclization reactions, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Nitration: As mentioned, nitration with nitric acid produces different nitramine and nitrate derivatives.
Reduction: Reduction reactions can modify the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Nitration: Nitric acid of varying concentrations.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles can be used for substitution reactions at the amino group.
Major Products
Nitration: Produces nitramine and nitrate derivatives.
Reduction: Converts nitro groups to amino groups.
Substitution: Forms various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use in drug design due to its unique structure and biological activity.
Biological Studies: Investigated for its neuroprotective and anti-inflammatory properties.
Industrial Applications: Potential use in the synthesis of high-energy materials due to its energetic properties.
Mechanism of Action
The mechanism of action of 5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one involves its interaction with various molecular targets. For instance, its derivatives have shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions make it a promising candidate for neuroprotective and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Another compound with a similar oxadiazole ring structure.
[1,2,5]Oxadiazolo[3,4-c]pyridine: Synthesized from 4-aminopyridine and shares structural similarities.
Uniqueness
5-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one is unique due to its fused ring structure combining oxadiazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
90180-97-5 |
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Molecular Formula |
C4H3N5O2 |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
5-amino-6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H3N5O2/c5-4-6-2-1(3(10)7-4)8-11-9-2/h(H3,5,6,7,9,10) |
InChI Key |
DXQIJUPWHSYQLD-UHFFFAOYSA-N |
Canonical SMILES |
C12=NON=C1N=C(NC2=O)N |
Origin of Product |
United States |
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